Benzylthiobromomethane
Overview
Description
Benzylthiobromomethane is an organosulfur compound characterized by the presence of a benzyl group attached to a thiobromomethane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylthiobromomethane can be synthesized through the bromomethylation of thiols. One efficient method involves the reaction of benzyl mercaptan with paraformaldehyde and hydrobromic acid in acetic acid. This reaction minimizes the generation of toxic byproducts and yields this compound in satisfactory purity .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzylthiobromomethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Major Products:
Substitution Reactions: Products include benzylthiomethane derivatives where the bromine atom is replaced by other functional groups.
Oxidation Reactions: Products include benzylsulfoxide and benzylsulfone.
Scientific Research Applications
Benzylthiobromomethane finds applications in various fields of scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosulfur compounds.
Pharmaceuticals: It is used in the development of novel therapeutic agents due to its unique chemical properties.
Material Science: this compound is utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of benzylthiobromomethane involves its ability to undergo nucleophilic substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions.
Comparison with Similar Compounds
Benzylchloromethane: Similar in structure but contains a chlorine atom instead of bromine.
Benzylthiomethane: Lacks the bromine atom and is less reactive in nucleophilic substitution reactions.
Uniqueness: Benzylthiobromomethane is unique due to the presence of both a benzyl group and a thiobromomethane moiety, which imparts distinct reactivity and versatility in chemical reactions compared to its analogs.
Properties
IUPAC Name |
bromomethylsulfanylmethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTOVESVKXDXQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398967 | |
Record name | benzylthiobromomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15960-81-3 | |
Record name | benzylthiobromomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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